molecular formula C15H26O2 B12739761 10-Epilubiminol CAS No. 64024-11-9

10-Epilubiminol

Cat. No.: B12739761
CAS No.: 64024-11-9
M. Wt: 238.37 g/mol
InChI Key: LOLOOEMMLLRJKC-MRLBHPIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Epilubiminol is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a spirodecane core with hydroxyl and methylene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Epilubiminol typically involves the use of spirodecane derivatives as starting materials. The key steps in the synthetic route include hydroxylation and methylene insertion reactions. These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-Epilubiminol undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

10-Epilubiminol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Epilubiminol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

    Luminol: Known for its chemiluminescent properties, used in forensic science.

    Eugenol: A phenolic compound with antimicrobial and anti-inflammatory properties.

    Isoluminol: A derivative of luminol with similar chemiluminescent properties.

Uniqueness of 10-Epilubiminol: this compound stands out due to its unique spirodecane structure and the presence of hydroxyl and methylene groups.

Properties

CAS No.

64024-11-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(3R,5S,6R,8S,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-8-ol

InChI

InChI=1S/C15H26O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h11-14,16-17H,1,4-9H2,2-3H3/t11-,12-,13+,14+,15+/m1/s1

InChI Key

LOLOOEMMLLRJKC-MRLBHPIUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O

Canonical SMILES

CC1CC(CC(C12CCC(C2)C(=C)C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.